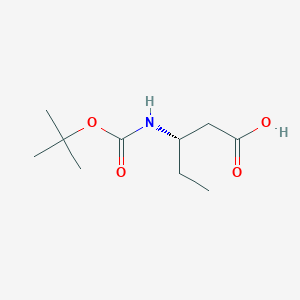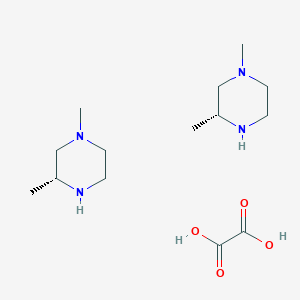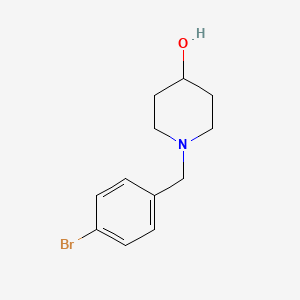amine CAS No. 184785-06-6](/img/structure/B3111674.png)
[(2E)-2-Methyl-3-phenylprop-2-en-1-yl](2-methylpropyl)amine
Descripción general
Descripción
[(2E)-2-Methyl-3-phenylprop-2-en-1-yl](2-methylpropyl)amine, also known as N-(2-methylpropyl)-N-[(2E)-3-phenylprop-2-en-1-yl]amine, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Copper(II) Complexes in Chemistry
Copper(II) complexes supported by tris[(pyridin-2-yl)methyl]amine (TPA) derivatives, including those with phenyl groups, have been studied for insights into aromatic substituent effects on coordination chemistry. Such studies aid in understanding the structural and reactivity aspects of copper complexes, relevant in various chemical applications (Kunishita et al., 2008).
Synthesis of Mixed Secondary and Tertiary Amines
Research has been conducted on the synthesis of various amines, including those related to (2E)-2-Methyl-3-phenylprop-2-en-1-ylamine. These syntheses are significant for practical applications, as some amines are utilized in cancer therapy (Chukhajian et al., 2020).
Lewis Acid-Catalyzed Reactions
The Lewis acid-catalyzed ring-opening of cyclopropanes with amine nucleophiles, leading to products like N-methyl-3-phenylpropan-1-amine, is another area of study. This methodology contributes to the synthesis of compounds relevant in pharmacology, such as serotonin/norepinephrine reuptake inhibitors (Lifchits & Charette, 2008).
Study of Corrosion Inhibitors
Schiff base compounds containing nitrogen donors have been investigated for their properties as corrosion inhibitors, which is pertinent in material science and industrial applications. Research in this field focuses on the efficiency and molecular interaction mechanisms of these compounds (Leçe et al., 2008).
Enzymatic N-Demethylation Studies
Studies on the N-demethylation of tertiary amines by rodent liver homogenates involve compounds like 1-(N-methyl-N-trideuteriomethylamino)-3-phenylpropane. Such research is significant for understanding metabolic pathways in pharmacology and toxicology (Abdel-Monem, 1975).
Propiedades
IUPAC Name |
(E)-2-methyl-N-(2-methylpropyl)-3-phenylprop-2-en-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N/c1-12(2)10-15-11-13(3)9-14-7-5-4-6-8-14/h4-9,12,15H,10-11H2,1-3H3/b13-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBGCYGQKZDNVGW-UKTHLTGXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC(=CC1=CC=CC=C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CNC/C(=C/C1=CC=CC=C1)/C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![tert-Butyl octahydropyrrolo[3,4-d]azepine-2(1H)-carboxylate hydrochloride](/img/structure/B3111625.png)








